molecular formula C17H24ClN3S B5856946 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide

4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide

Cat. No. B5856946
M. Wt: 337.9 g/mol
InChI Key: CXIOEOIOFNCFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide, also known as CPP or CPP-109, is a chemical compound that has been studied for its potential use in treating addiction and other disorders.

Scientific Research Applications

4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has been studied for its potential use in treating addiction to drugs such as cocaine, methamphetamine, and nicotine. It works by inhibiting the enzyme responsible for breaking down dopamine in the brain, which leads to an increase in dopamine levels and a reduction in cravings for addictive substances. This compound has also been studied for its potential use in treating other disorders such as depression, anxiety, and schizophrenia.

Mechanism of Action

4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide works by inhibiting the enzyme known as dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, this compound increases the levels of dopamine in the brain, leading to a reduction in cravings for addictive substances. This compound has also been shown to affect other neurotransmitters such as norepinephrine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine, norepinephrine, and serotonin, this compound has been shown to affect the levels of other neurotransmitters such as glutamate and GABA. It has also been shown to increase the expression of certain genes involved in synaptic plasticity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide in lab experiments is that it has a well-understood mechanism of action and has been extensively studied in vitro and in vivo. This makes it a useful tool for studying the effects of dopamine and other neurotransmitters on behavior and physiology. However, one limitation of using this compound is that it is not a selective inhibitor of DAT and may affect other transporters and receptors in the brain. This can make it difficult to interpret the results of experiments using this compound.

Future Directions

There are a number of future directions for research on 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide. One area of interest is the development of more selective inhibitors of DAT that may have fewer side effects than this compound. Another area of interest is the use of this compound in combination with other drugs or behavioral therapies to enhance its therapeutic effects. Additionally, research on the long-term effects of this compound on brain function and behavior is needed to fully understand its potential as a treatment for addiction and other disorders.

Synthesis Methods

4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylphenyl isothiocyanate with cyclopentylamine. The resulting compound is then reacted with piperazine to form this compound. This synthesis method has been well-documented in scientific literature and has been used by researchers to produce this compound for use in their experiments.

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-cyclopentylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3S/c1-13-6-7-14(18)12-16(13)20-8-10-21(11-9-20)17(22)19-15-4-2-3-5-15/h6-7,12,15H,2-5,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIOEOIOFNCFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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